A Technical Guide to 3-Chloro-2-iodophenol (CAS 858854-82-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
A Technical Guide to 3-Chloro-2-iodophenol (CAS 858854-82-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-iodophenol (CAS No. 858854-82-7), a halogenated aromatic intermediate of significant interest to the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its analytical characterization. The core of this guide focuses on the principle of orthogonal reactivity endowed by its unique chlorine and iodine substituents, a feature that makes it a highly versatile building block for complex molecule synthesis and drug discovery. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Strategic Role of Halogenated Phenols in Medicinal Chemistry
Halogen atoms are not mere passive substituents in drug design; they are strategic tools used to fine-tune the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Chlorine, for instance, is found in over 250 FDA-approved drugs and is known to enhance metabolic stability, improve membrane permeability, and participate in crucial halogen bonding interactions with biological targets.[1] Iodine, while less common, provides a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, pivotal in the construction of complex molecular scaffolds.
3-Chloro-2-iodophenol emerges as a particularly valuable reagent by combining these two distinct halogens and a phenolic hydroxyl group on a single aromatic ring. This trifecta of functional groups offers chemists a powerful platform for sequential and selective chemical modifications. Its structure is particularly advantageous for creating diverse libraries of compounds for screening, serving as a cornerstone intermediate in the synthesis of novel APIs.[2]
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key specifications for 3-Chloro-2-iodophenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 858854-82-7 | [3][4] |
| Molecular Formula | C₆H₄ClIO | [2] |
| Molecular Weight | 254.45 g/mol | [2] |
| IUPAC Name | 3-Chloro-2-iodophenol | |
| Purity | ≥97% | [2] |
| Boiling Point | 225.6 ± 20.0 °C at 760 mmHg | [2] |
| MDL Number | MFCD08166414 | [2] |
| Storage Conditions | 2-8°C, protected from light, stored under an inert gas | [2] |
Synthesis and Purification
The reliable synthesis of 3-Chloro-2-iodophenol is critical for its use in multi-step synthetic campaigns. The following protocol is adapted from established procedures and outlines the final deprotection step to yield the target phenol. The starting material, 3-chloro-2-iodophenyl N,N-diethylcarbamate, serves to protect the reactive phenolic hydroxyl group during earlier synthetic transformations.
Synthetic Rationale
The use of a carbamate protecting group for the phenol is a strategic choice. It is stable to a variety of reaction conditions that might be used to install the iodine and chlorine atoms, but it can be readily cleaved under basic conditions (saponification) to liberate the free phenol. This final hydrolysis step is typically high-yielding and clean.
Detailed Laboratory Protocol: Hydrolysis of Carbamate Precursor
This protocol describes the saponification of 3-chloro-2-iodophenyl N,N-diethylcarbamate to afford 3-Chloro-2-iodophenol.[4]
Reagents and Equipment:
-
3-chloro-2-iodophenyl N,N-diethylcarbamate (1.0 eq)
-
Sodium hydroxide (NaOH) (5.0 eq)
-
Ethanol (approx. 7 mL per gram of carbamate)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-chloro-2-iodophenyl N,N-diethylcarbamate (e.g., 57.0 g, 161 mmol) and ethanol (400 mL). Begin stirring at room temperature (25 °C).[4]
-
Base Addition: Slowly add sodium hydroxide (e.g., 32.0 g, 800 mmol) to the solution.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Solvent Removal: Upon completion, cool the mixture and remove the ethanol by distillation under reduced pressure using a rotary evaporator.[4]
-
Aqueous Workup: Dissolve the resulting residue in water (400 mL). Perform an initial extraction with petroleum ether to remove any non-polar, unreacted starting material or byproducts. Discard the organic phase.[4]
-
Acidification: Carefully neutralize the aqueous phase by adding 2N HCl solution until the pH is acidic. The product, being a phenol, will become less water-soluble.
-
Extraction: Extract the acidified aqueous phase with ethyl acetate (e.g., 3 x 150 mL).[4]
-
Washing and Drying: Combine all ethyl acetate extracts and wash them with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.[4]
-
Final Isolation: Filter off the drying agent and remove the ethyl acetate by distillation under reduced pressure to afford the target product, 3-Chloro-2-iodophenol, which should be a solid or oil. The reaction is reported to proceed in quantitative yield.[4]
Synthesis and Workup Workflow
Caption: Workflow for the synthesis of 3-Chloro-2-iodophenol.
Spectroscopic Characterization and Analysis
Rigorous structural confirmation is essential. While a full dataset for this specific isomer is not publicly available, we can interpret the known data and predict the expected signals for other techniques based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The reported spectrum for 3-Chloro-2-iodophenol is highly informative.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment & Interpretation |
| 7.21 | Triplet (t) | 8.0 | 1H | H-5 : This proton is coupled to both H-4 and H-6 with similar coupling constants, resulting in a triplet. |
| 7.06 | Doublet of Doublets (dd) | 1.2, 8.0 | 1H | H-6 : Coupled to H-5 (J≈8.0 Hz, ortho) and H-4 (J≈1.2 Hz, meta). |
| 6.90 | Doublet of Doublets (dd) | 1.2, 8.4 | 1H | H-4 : Coupled to H-5 (J≈8.4 Hz, ortho) and H-6 (J≈1.2 Hz, meta). |
| 5.58 | Broad Singlet (br s) | - | 1H | -OH : The phenolic proton signal is typically broad and does not couple with other protons. Its chemical shift can vary with concentration and solvent. |
Expected Signals in Other Spectroscopic Methods
-
¹³C NMR Spectroscopy: Six distinct aromatic carbon signals would be expected. The carbon bearing the hydroxyl group (C1) would be the most deshielded (highest ppm). The carbon attached to iodine (C2) would appear at a very low field (low ppm) due to the heavy atom effect. The remaining four carbons would appear in the typical aromatic region (115-140 ppm).
-
Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-O stretching around 1200 cm⁻¹, and C=C aromatic ring stretches around 1500-1600 cm⁻¹.[5] C-Cl and C-I stretches would appear in the fingerprint region (<1000 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 254 (for ³⁵Cl) and a smaller M+2 peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. A prominent fragment would be the loss of iodine (M-127), which is a common fragmentation pathway for iodoaromatics.
Chemical Reactivity and Synthetic Utility
The true power of 3-Chloro-2-iodophenol lies in the differential reactivity of its functional groups, allowing for selective, stepwise elaboration of the molecular scaffold.
The Principle of Orthogonal Reactivity
The term "orthogonal reactivity" refers to the ability to perform a chemical transformation on one functional group in the presence of others without affecting them. This molecule is a prime example:
-
C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal catalyst (like Pd(0)) than the C-Cl bond. This allows for selective functionalization at the C2 position.
-
O-H Bond: The phenolic hydroxyl is acidic and can be easily deprotonated with a mild base to act as a nucleophile. This enables reactions like Williamson ether synthesis or esterification to modify the oxygen.
-
C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive in cross-coupling reactions. It typically requires more forcing conditions (higher temperatures, stronger bases, specialized ligands) to react. This robustness allows it to be carried through reactions at the C-I and O-H positions, reserved for a later synthetic step.
This hierarchy of reactivity makes 3-Chloro-2-iodophenol an ideal building block for creating complex, highly substituted aromatic compounds.[2]
Potential Synthetic Transformations
Caption: Orthogonal reactivity pathways of 3-Chloro-2-iodophenol.
Safety, Handling, and Storage
As with all halogenated phenols, appropriate safety measures must be strictly followed. The information below is based on data for structurally similar compounds and represents best practices.
Hazard Identification
| Hazard Class | Statement | Precautionary Code(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P280 |
| Skin/Eye Damage | May cause severe skin burns and eye damage. | P280 |
| Environmental | Toxic to aquatic life with long-lasting effects. | P273 |
This data is generalized from related chlorophenol safety sheets and should be confirmed with the supplier-specific Safety Data Sheet (SDS).
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately change any contaminated clothing.
Storage and Disposal
-
Storage: Keep the container tightly closed in a cool (2-8°C), dry, and well-ventilated place.[2] Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter sewers or waterways.
Conclusion
3-Chloro-2-iodophenol is more than a simple chemical intermediate; it is a sophisticated synthetic tool. Its value for researchers in drug development and materials science is derived from the predictable and orthogonal reactivity of its three distinct functional sites. By enabling the selective and sequential introduction of molecular complexity, it serves as a powerful building block for constructing novel chemical entities with tailored properties. Proper understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, will empower scientists to fully leverage its synthetic potential.
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